An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)quinoline
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)quinoline
CAS Number: 590371-97-4
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogues and general principles of quinoline chemistry to present its physicochemical properties, potential synthetic routes, and plausible biological activities.
Physicochemical Properties
Quantitative data for 4-Bromo-3-(trifluoromethyl)quinoline and related compounds are summarized below. It is important to note that while the CAS number is confirmed, other specific experimental data for the title compound are scarce. Therefore, data for analogous compounds are provided for comparison.
| Property | 4-Bromo-3-(trifluoromethyl)quinoline | 4-Bromo-2-(trifluoromethyl)quinoline | 6-Bromo-2-(trifluoromethyl)-4-quinolinol |
| CAS Number | 590371-97-4 | 18706-25-7 | 1701-22-0 |
| Molecular Formula | C10H5BrF3N | C10H5BrF3N | C10H5BrF3NO |
| Molecular Weight | 276.05 g/mol | 276.05 g/mol | 292.05 g/mol |
| Appearance | Solid (predicted) | Solid | Solid |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |
Synthesis and Experimental Protocols
Hypothetical Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline via Gould-Jacobs Reaction
This proposed multi-step synthesis involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent decarboxylation.
Step 1: Synthesis of Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate
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Materials:
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4-Bromo-3-(trifluoromethyl)aniline
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Diethyl 2-(ethoxymethylene)malonate
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Ethanol
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Protocol:
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In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol.
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Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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Step 2: Cyclization to Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate
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Materials:
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Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate
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Diphenyl ether
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Protocol:
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In a high-temperature reaction vessel, suspend the product from Step 1 in diphenyl ether.
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Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
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Collect the solid by filtration, wash with hexane, and dry.
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Step 3: Hydrolysis and Decarboxylation to 4-Bromo-3-(trifluoromethyl)quinoline
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Materials:
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Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate
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Aqueous sodium hydroxide
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Hydrochloric acid
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Protocol:
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Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux to facilitate hydrolysis of the ester.
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After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to induce decarboxylation.
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The final product, 4-Bromo-3-(trifluoromethyl)quinoline, can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
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Caption: Proposed synthetic workflow for 4-Bromo-3-(trifluoromethyl)quinoline.
Potential Biological Activities and Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the pharmacological profile of the quinoline core.
Anticancer Potential
Many quinoline derivatives exert their anticancer effects through the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[2] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death). It is plausible that 4-Bromo-3-(trifluoromethyl)quinoline could exhibit similar mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of a compound on cancer cell lines.
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Materials:
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Cancer cell line (e.g., HeLa, MCF-7)
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Complete cell culture medium
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4-Bromo-3-(trifluoromethyl)quinoline (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
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Protocol:
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Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of 4-Bromo-3-(trifluoromethyl)quinoline in the cell culture medium.
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Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plate for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
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Caption: Plausible anticancer mechanism of action via topoisomerase inhibition.
Antimalarial Potential
Quinolines, such as chloroquine, are well-known antimalarial agents. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[1] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The structural features of 4-Bromo-3-(trifluoromethyl)quinoline suggest it could potentially interfere with this pathway.
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Assay)
This protocol describes a common method for evaluating the in vitro antimalarial activity of a compound against Plasmodium falciparum.
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Materials:
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Chloroquine-sensitive and/or -resistant strains of P. falciparum
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Human red blood cells
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Complete parasite culture medium
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4-Bromo-3-(trifluoromethyl)quinoline (dissolved in DMSO)
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SYBR Green I dye
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Lysis buffer
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96-well plates
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Fluorescence plate reader
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Protocol:
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Prepare serial dilutions of 4-Bromo-3-(trifluoromethyl)quinoline in the culture medium in a 96-well plate.
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Add a synchronized culture of P. falciparum-infected red blood cells to each well.
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Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours.
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After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
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Measure the fluorescence intensity using a fluorescence plate reader.
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Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value.
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Conclusion
4-Bromo-3-(trifluoromethyl)quinoline is a halogenated quinoline with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound are limited, this guide provides a framework for its synthesis and evaluation based on established chemical principles and the known biological activities of related quinoline derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
